molecular formula C16H24N2O B4962974 1-ethyl-4-(4-propylbenzoyl)piperazine

1-ethyl-4-(4-propylbenzoyl)piperazine

カタログ番号: B4962974
分子量: 260.37 g/mol
InChIキー: BSRRBLFFQVYMLF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Ethyl-4-(4-propylbenzoyl)piperazine is a piperazine derivative featuring an ethyl group at the N1 position and a 4-propylbenzoyl moiety at the N4 position. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in CNS disorders, anti-inflammatory agents, and enzyme inhibition .

特性

IUPAC Name

(4-ethylpiperazin-1-yl)-(4-propylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-3-5-14-6-8-15(9-7-14)16(19)18-12-10-17(4-2)11-13-18/h6-9H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRRBLFFQVYMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Substituent Effects on Solubility and Physicochemical Properties

  • Ethylene/Methylene Spacers: Piperazine derivatives with ethylene or methylene spacers between the piperazine and aromatic moieties (e.g., quinolone-linked compounds in ) exhibit improved aqueous solubility (80+ μM at pH 2.0 and 6.5) compared to direct attachments (e.g., 8a in : <20 μM solubility). The direct benzoyl linkage in 1-ethyl-4-(4-propylbenzoyl)piperazine may reduce solubility, akin to 8a, due to lower pKa values (~3.8) of the piperazine nitrogen when directly conjugated to aromatic systems .
  • Similar trends are observed in 1-ethyl-4-(4-nitrobenzyl)piperazine (), where electron-withdrawing nitro groups balance lipophilicity for optimized pharmacokinetics .

Receptor Binding and Pharmacological Activity

  • Serotonin Receptor Affinity: Compounds with a three-carbon linker between piperazine and aromatic systems (e.g., coumarin derivatives in ) show subnanomolar 5-HT1A receptor affinity. The propyl chain in 1-ethyl-4-(4-propylbenzoyl)piperazine may similarly position the benzoyl group for optimal receptor interactions, though direct conjugation without a spacer could reduce selectivity .
  • α7 nAChR Modulation: Silent agonists like 1-ethyl-4-(3-bromophenyl)piperazine () demonstrate that aryl substituents on piperazine can modulate receptor activity via non-conducting conformations. The 4-propylbenzoyl group in the target compound may similarly influence α7 nAChR signaling but requires empirical validation .

Metabolic Stability and CYP Interactions

  • Metabolic Liabilities: Piperazine rings are prone to deethylation () and oxidation (e.g., vanoxerine in , metabolized by CYP3A4). The ethyl group in 1-ethyl-4-(4-propylbenzoyl)piperazine may undergo similar CYP3A4-mediated deethylation, necessitating structural modifications (e.g., isosteric replacement) to improve stability .
  • CYP Inhibition: Ketoconazole (CYP3A inhibitor) reduces vanoxerine metabolism by >90% ().

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Substituent Solubility (μM) pKa (Piperazine N) ClogD
1-Ethyl-4-(4-propylbenzoyl)piperazine Direct benzoyl, propyl chain ~20 (est.) ~3.8 (est.) 3.5 (est.)
Quinolone-Piperazine (8ac) Ethylene spacer 80–100 6–7 2.1
1-Ethyl-4-(4-nitrobenzyl)piperazine Nitrobenzyl 45 5.2 2.8
Vanoxerine () Fluorophenyl, propyl chain 60 7.1 4.0

Table 2: Receptor Affinity and Metabolic Pathways

Compound Target Receptor Binding Affinity (Ki) Major Metabolic Pathway
1-Ethyl-4-(4-propylbenzoyl)piperazine Hypothetical (5-HT1A/α7) N/A CYP3A4 (predicted)
Coumarin-Piperazine (5d, ) 5-HT1A 0.3 nM CYP2D6
p-MPPI () 5-HT1A 0.7 nM (antagonist) CYP2C19
Vanoxerine () Dopamine transporter 1.2 nM CYP3A4

Key Research Findings

  • Solubility-Spacer Correlation : Ethylene/methylene spacers between piperazine and aromatic systems enhance solubility by increasing pKa and reducing planarity .
  • Metabolic Hotspots : Piperazine rings are susceptible to deethylation () and oxidation, necessitating isosteric replacements (e.g., morpholine) or steric shielding .
  • Receptor Selectivity : Substituent position (ortho, meta, para) and linker length critically influence receptor affinity. For example, meta-substituted aryl groups in 5-HT1A ligands () improve selectivity over 5-HT2A .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。